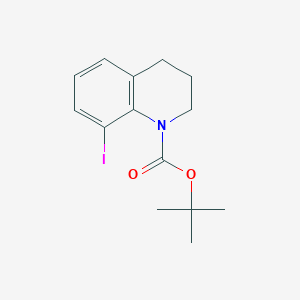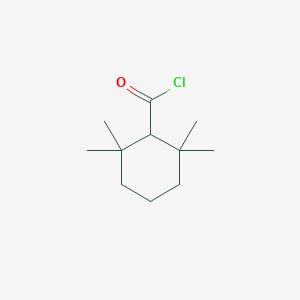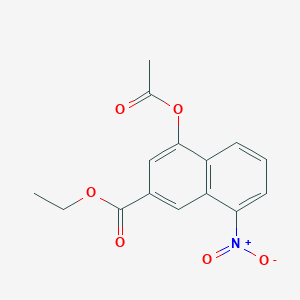
4-Isocyanato-4-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanato-4-methylpentan-2-one is an organic compound with the molecular formula C7H11NO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both isocyanate and ketone functional groups.
Métodos De Preparación
4-Isocyanato-4-methylpentan-2-one can be synthesized through several methods. One common laboratory method involves the reaction of 4-methylpentan-2-one with phosgene in the presence of a base. The reaction proceeds as follows:
4-Methylpentan-2-one+Phosgene→this compound+HCl
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions typically include controlled temperature and pressure to optimize the reaction rate and minimize by-products.
Análisis De Reacciones Químicas
4-Isocyanato-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the isocyanate group to an amine group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines to form ureas. This reaction is often carried out under mild conditions with the use of catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines typically yields urea derivatives.
Aplicaciones Científicas De Investigación
4-Isocyanato-4-methylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to modify proteins and peptides through isocyanate chemistry, enabling the study of protein functions and interactions.
Medicine: This compound is used in the development of new drugs, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form strong bonds with other materials.
Mecanismo De Acción
The mechanism of action of 4-Isocyanato-4-methylpentan-2-one involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in a wide range of chemical applications.
Comparación Con Compuestos Similares
4-Isocyanato-4-methylpentan-2-one can be compared with other similar compounds such as:
4-Methylpentan-2-one: This compound lacks the isocyanate group and is less reactive in nucleophilic substitution reactions.
4-Isocyanato-4-methylpentan-2-ol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and applications.
4-Isocyanato-4-methylpentan-2-thione: This compound contains a thione group, which alters its chemical properties and reactivity compared to the ketone analog.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both isocyanate and ketone groups, making it a versatile compound in various chemical processes.
Propiedades
Número CAS |
57381-94-9 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
4-isocyanato-4-methylpentan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-6(10)4-7(2,3)8-5-9/h4H2,1-3H3 |
Clave InChI |
KRSNYTCRGFVFBE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)

![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)

![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)




![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)


![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)
